(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-11-8-15(6-7-16(11)20-2)22(18,19)17-12-4-5-13(17)10-14(9-12)21-3/h6-8,12-14H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUPFVMUEJXJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a bicyclic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.43 g/mol. The structure includes a bicyclic framework, sulfonyl groups, and a methylthio substituent, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. The sulfonyl group may facilitate strong interactions with amino acid residues in proteins, while the bicyclic structure could enhance binding affinity due to its rigidity.
Enzyme Inhibition
Research indicates that compounds similar to this compound have shown promise as enzyme inhibitors. For instance, studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound might exhibit antimicrobial activity. Compounds containing sulfonyl moieties have been reported to possess antibacterial and antifungal properties, potentially making this compound a candidate for further investigation in antimicrobial drug development.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into related bicyclic compounds has shown effects on serotonin and dopamine receptors, suggesting avenues for exploration in neuropharmacology.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Sulfonamide Derivatives : A study on sulfonamide derivatives indicated their effectiveness as inhibitors of bacterial growth and their potential use in treating infections caused by resistant strains.
- Neurotransmitter Modulation : Research on bicyclic compounds has highlighted their ability to modulate neurotransmitter levels in animal models, suggesting possible applications in treating mood disorders.
- Enzyme Targeting : Investigations into enzyme inhibition have shown that certain structural features enhance binding affinity and selectivity towards specific enzymes, which could be relevant for developing targeted therapies.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Potential enzyme inhibitor; antimicrobial | Suggests inhibition of key metabolic enzymes; preliminary antimicrobial activity |
| Sulfanilamide | Antibacterial | Effective against various bacteria; mechanism involves enzyme inhibition |
| Bicyclic amines | Neuroactive | Modulates neurotransmitter systems; potential for treating mood disorders |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position (Sulfonyl Group)
Key Compounds:
Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-methoxy-3-methylphenyl group balances hydrophobicity and moderate electron donation, contrasting with D4’s 4-aminophenyl (polar, basic) and the trifluoromethylphenyl’s strong electron withdrawal .
- Solubility : D4’s amine group improves aqueous solubility, whereas the target’s methoxy/methyl combination prioritizes membrane permeability.
Substituent Variations at the 3-Position
Key Compounds:
Insights :
- Methylthio vs. Aryl/Carbonyl Groups : The target’s methylthio group offers moderate lipophilicity and resistance to oxidation compared to chlorophenyl (electron-withdrawing) or ketone (polar) groups .
- Steric Effects : Bulky substituents like diphenylmethoxy reduce binding to off-target receptors but may limit bioavailability .
Stereochemical Influences
Insights :
- Enantiopure configurations (e.g., 1R,5S) often exhibit superior target affinity due to precise three-dimensional complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
